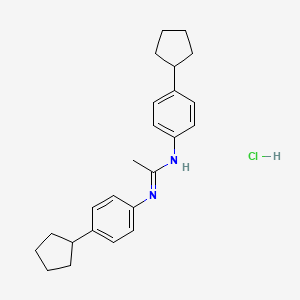
Ethanimidamide, N,N'-bis(4-cyclopentylphenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidamide, N,N’-bis(4-cyclopentylphenyl)-, hydrochloride is a chemical compound with the molecular formula C24H30N2 and a molecular weight of 346.51 g/mol . This compound is known for its unique structure, which includes two cyclopentylphenyl groups attached to an ethanimidamide core. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, N,N’-bis(4-cyclopentylphenyl)-, hydrochloride typically involves the reaction of 4-cyclopentylbenzaldehyde with ethanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Ethanimidamide, N,N’-bis(4-cyclopentylphenyl)-, hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for efficient production with consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, N,N’-bis(4-cyclopentylphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted products, depending on the nature of the substituent .
Scientific Research Applications
Ethanimidamide, N,N’-bis(4-cyclopentylphenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biochemical assays to investigate its effects on biological systems and to identify potential therapeutic targets.
Medicine: It is explored for its potential pharmacological properties, including its effects on cellular pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of Ethanimidamide, N,N’-bis(4-cyclopentylphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanimidamide, N,N’-bis(4-cyclopentylphenyl)-, hydrochloride include other ethanimidamide derivatives with different substituents on the phenyl rings. Examples include:
- Ethanimidamide, N,N’-bis(4-phenyl)-, hydrochloride
- Ethanimidamide, N,N’-bis(4-methylphenyl)-, hydrochloride
- Ethanimidamide, N,N’-bis(4-ethylphenyl)-, hydrochloride
Uniqueness
What sets Ethanimidamide, N,N’-bis(4-cyclopentylphenyl)-, hydrochloride apart from these similar compounds is the presence of the cyclopentyl groups on the phenyl rings. These groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various research applications .
Properties
CAS No. |
85603-00-5 |
|---|---|
Molecular Formula |
C24H31ClN2 |
Molecular Weight |
383.0 g/mol |
IUPAC Name |
N,N'-bis(4-cyclopentylphenyl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C24H30N2.ClH/c1-18(25-23-14-10-21(11-15-23)19-6-2-3-7-19)26-24-16-12-22(13-17-24)20-8-4-5-9-20;/h10-17,19-20H,2-9H2,1H3,(H,25,26);1H |
InChI Key |
ICKGSHNYMDFVFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)C2CCCC2)NC3=CC=C(C=C3)C4CCCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















